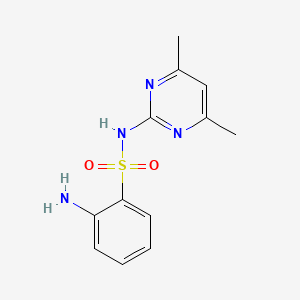

2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide

Vue d'ensemble

Description

The compound "2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide" is a sulfonamide derivative that is part of a class of compounds known for their diverse biological activities. Sulfonamides are commonly used in medicinal chemistry due to their potential therapeutic properties, including antibacterial, anticancer, and antiviral effects. The compound is structurally related to other sulfonamide derivatives that have been synthesized and tested for various biological activities, such as anti-HIV and anticancer properties .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of suitable amines with sulfonyl chlorides or with sulfonic acids under certain conditions. In the case of the related compound, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidinyl)-benzene sulphonamide, the synthesis was achieved by reacting isatin and its derivatives with sulphadimidine . The chemical structures of these compounds were confirmed using spectroscopic methods such as IR and (1)H NMR, as well as elemental analysis .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic ring. In the context of 2-amino-4,6-dimethylpyrimidinium derivatives, the crystal structures revealed that the pyrimidine rings are protonated and form hydrogen-bonded bimolecular ring motifs with sulfonate or carboxylate groups . These interactions are crucial for the stability of the crystal structure and may also play a role in the biological activity of the compounds.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The reactivity of the sulfonamide group itself is relatively low, but the presence of other reactive sites, such as amino groups on the pyrimidine ring, can lead to further chemical transformations. For instance, the amino group can participate in the formation of hydrogen bonds, as seen in the crystal structures of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of both hydrophobic (aromatic rings) and hydrophilic (sulfonamide group) regions in the molecule can affect its solubility and interaction with biological targets. The crystallographic studies of related compounds provide insights into the hydrogen bonding patterns and molecular conformations, which are important for understanding the properties and potential biological activities of these molecules .

Applications De Recherche Scientifique

Nonlinear Optical Studies : This compound, when synthesized as a Schiff base, has been studied for its nonlinear optical (NLO) properties. The research shows that the solvent polarity enhances the NLO response, indicating its potential in the development of non-linear optical materials (Shahid et al., 2018).

Antimicrobial and Anthelmintic Applications : A derivative of this compound has shown in vitro antimicrobial activities against bacterial and fungal strains. Its metal complexes also exhibit anthelmintic activity against adult Indian earthworms, Pheretima posthuma (Badgujar et al., 2017).

Chelation and Biological Properties with Metals : The compound has been used to synthesize Schiff bases for chelation with transition metals like cobalt, copper, nickel, and zinc. These complexes have been studied for their antibacterial, antifungal, and cytotoxic properties, showing moderate to significant activity (Chohan et al., 2010).

Antibacterial and Anti-Insect Properties in Dye Synthesis : The compound has been used in the synthesis of azo reactive dyes that combine antibacterial activities of sulfonamides with the insect-repellent property of DEET. These dyes have shown efficacy against both bacterial strains and as insect repellents (Mokhtari et al., 2014).

Antibacterial Agents in Metal Complexes : Sulfonamide-based dinuclear and polymer Cu(II) complexes have been synthesized and characterized for their potential antibiotic and antiseptic activities. These complexes are promising targets for antibacterial and antiseptic purposes (Tommasino et al., 2012).

pH-Sensitive Polymers for Biomedical Applications : Novel pH-sensitive polymers have been synthesized using this compound, which exhibit solubility changes around physiological pH. These polymers have potential applications in biomedical fields (Park & Bae, 1999).

Binding with Bovine Serum Albumin (BSA) : Studies have been conducted on the interactions of p-hydroxycinnamic acid amides derived from this compound with BSA. This research can provide insights into drug-protein interactions (Meng et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), which is required for the synthesis of purines and dTMP .

Mode of Action

This compound: inhibits the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid . It competes with PABA for binding to dihydrofolate synthetase, an intermediate of THF synthesis . By inhibiting this process, the compound effectively inhibits bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by This compound affects the synthesis of THF . THF is required for the synthesis of purines and dTMP . Therefore, the inhibition of its synthesis disrupts these biochemical pathways, leading to the inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of This compound ’s action result in the inhibition of bacterial growth . By inhibiting the synthesis of THF, the compound disrupts the synthesis of purines and dTMP, which are essential for bacterial growth .

Safety and Hazards

Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamide drugs may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Analyse Biochimique

Biochemical Properties

2-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as dihydropteroate synthetase, which is involved in the synthesis of tetrahydrofolic acid (THF). By competing with p-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase, this compound inhibits the synthesis of THF, which is essential for the production of purines and thymidine monophosphate (dTMP) . This inhibition ultimately affects bacterial growth and replication.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of THF synthesis leads to a decrease in the availability of nucleotides, which are essential for DNA replication and repair. This results in impaired cell division and growth, particularly in rapidly dividing cells such as bacteria. Additionally, this compound can induce oxidative stress and disrupt cellular redox balance, further affecting cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with dihydropteroate synthetase. By mimicking the structure of PABA, the compound competes for the active site of the enzyme, thereby inhibiting its activity. This competitive inhibition prevents the formation of dihydropteroic acid, a precursor to THF. The reduction in THF levels subsequently affects the synthesis of nucleotides, leading to impaired DNA synthesis and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and exposure to light. Studies have shown that the compound remains stable under physiological conditions (pH 7.4 and 37°C) but may degrade over extended periods or under extreme conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent inhibition of THF synthesis and sustained oxidative stress.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can induce adverse effects such as gastrointestinal disturbances, liver toxicity, and hematological abnormalities . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to folate synthesis. It interacts with enzymes such as dihydropteroate synthetase and dihydrofolate reductase, which are key players in the folate cycle. The compound’s inhibition of these enzymes disrupts the conversion of dihydropteroate to THF, leading to reduced levels of folate and its derivatives. This disruption affects metabolic flux and the availability of essential cofactors for various biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Its localization and accumulation within specific cellular compartments can influence its activity and effectiveness. For example, the compound may accumulate in bacterial cells, leading to higher local concentrations and enhanced antibacterial activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or nucleus, where it can exert its inhibitory effects on enzymes involved in folate synthesis. The subcellular distribution of the compound can impact its activity and function within the cell .

Propriétés

IUPAC Name |

2-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-6-4-3-5-10(11)13/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRJMNZCLSWFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC=C2N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75304-19-7 | |

| Record name | 2-amino-N-(4,6-dimethylpyrimidin-2-yl)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B2510918.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2510923.png)

![Methyl 3-oxobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2510927.png)

![7-(2-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2510928.png)

![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-isopropylacetamide](/img/structure/B2510933.png)

![N-methyl-2-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2510936.png)

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2510939.png)